3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Vue d'ensemble

Description

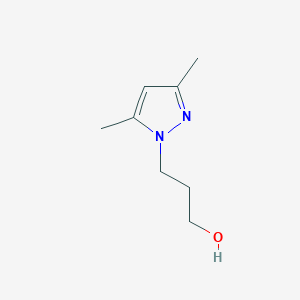

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a propanol group at position 1. This compound is used primarily in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The resulting pyrazole is then reacted with 3-chloropropanol under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation under standard conditions. While direct experimental data for this compound is limited, analogs like 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol are oxidized to ketones (e.g., 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one) using oxidizing agents like KMnO₄ or CrO₃. For 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol:

- Oxidation to carboxylic acid : Strong oxidants (e.g., KMnO₄ in acidic conditions) likely convert the alcohol to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

- Partial oxidation to aldehyde : Controlled oxidation with PCC (pyridinium chlorochromate) could yield the corresponding aldehyde.

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄ | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl acetate |

| Etherification | Alkyl halides, NaH/THF | Corresponding alkyl ether derivatives |

These reactions are common for primary alcohols and are employed to modify solubility or stability .

Pyrazole Ring Substitution

- Nitration : Concentrated HNO₃/H₂SO₄ at elevated temperatures could introduce nitro groups at the 4-position of the pyrazole ring .

- Sulfonation : Fuming H₂SO₄ may sulfonate the ring, though yields are typically low .

Side-Chain Functionalization

The propyl chain can undergo halogenation:

- Bromination : PBr₃ converts the hydroxyl group to a bromide, yielding 3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl bromide, a precursor for further nucleophilic substitutions.

Cycloaddition and Condensation Reactions

The pyrazole ring may participate in 1,3-dipolar cycloadditions with diazo compounds or alkynes, forming fused heterocycles. For example:

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Research

Research indicates that pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that modifications on the pyrazole ring could enhance the efficacy of these compounds against tumors by targeting specific pathways involved in cell proliferation and survival.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action typically involves inhibiting bacterial cell wall synthesis or disrupting metabolic pathways essential for bacterial growth.

Agrochemicals

1. Herbicide Development

Due to its structural characteristics, this compound is being investigated as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth can lead to effective weed control without harming crops. Field studies are ongoing to assess its effectiveness and safety in agricultural applications.

Biochemistry

1. Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms. It can act as an inhibitor for enzymes involved in metabolic pathways, providing insights into enzyme kinetics and potential therapeutic targets for metabolic diseases.

Study on Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of various pyrazole derivatives. The findings indicated that substituents on the pyrazole ring significantly influence the compound's ability to inhibit cancer cell growth. Specifically, this compound exhibited potent activity against breast cancer cell lines, leading to further investigations into its mechanism of action.

Research on Antimicrobial Activity

In a publication from Antibiotics, researchers tested several pyrazole derivatives against common pathogens. The results showed that this compound had a minimum inhibitory concentration lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.

3-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a shorter alkyl chain.

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a propanol group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS Number: 81930-33-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. It is classified as an irritant and is used in various chemical syntheses and biological studies .

The biological activity of this compound may be attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including:

- Antimicrobial Activity : Compounds with pyrazole moieties have shown significant antibacterial and antifungal properties. The presence of the dimethyl substituents enhances these activities by increasing lipophilicity and improving membrane penetration .

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds similar to this compound have demonstrated inhibitory effects on Aurora kinases, which are critical for mitosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of various pyrazole derivatives on human cancer cell lines. Among these, a derivative structurally similar to this compound exhibited significant growth inhibition in HCT116 colon carcinoma cells with a GI50 value of 2.30 μM. This suggests potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed promising antibacterial effects, warranting further exploration into their mechanisms of action and potential therapeutic applications .

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h6,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNXYRPYQSECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512339 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81930-33-8 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.